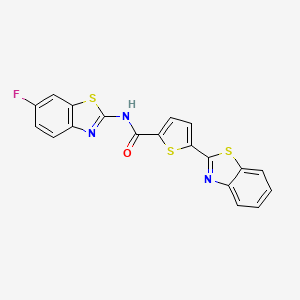

5-(1,3-benzothiazol-2-yl)-N-(6-fluoro-1,3-benzothiazol-2-yl)thiophene-2-carboxamide

Description

Properties

IUPAC Name |

5-(1,3-benzothiazol-2-yl)-N-(6-fluoro-1,3-benzothiazol-2-yl)thiophene-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H10FN3OS3/c20-10-5-6-12-16(9-10)27-19(22-12)23-17(24)14-7-8-15(25-14)18-21-11-3-1-2-4-13(11)26-18/h1-9H,(H,22,23,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHWAEGSKTLQMLM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C(S2)C3=CC=C(S3)C(=O)NC4=NC5=C(S4)C=C(C=C5)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H10FN3OS3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

411.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

5-(1,3-benzothiazol-2-yl)-N-(6-fluoro-1,3-benzothiazol-2-yl)thiophene-2-carboxamide is a compound that has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer research. This article explores its biological activity, including mechanisms of action, synthesis methods, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure with multiple heterocyclic rings, which contributes to its biological activity. The presence of benzothiazole and thiophene moieties enhances its interaction with biological targets.

| Property | Value |

|---|---|

| Molecular Formula | C₁₅H₈F₂N₄S₂ |

| Molecular Weight | 358.38 g/mol |

| IUPAC Name | This compound |

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. A common method includes the reaction of 1,3-benzothiazole derivatives with thiophene carboxylic acids under acidic or basic conditions to yield the target compound. The use of coupling agents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) may also be employed to facilitate the formation of the amide bond.

Antimicrobial Activity

Recent studies have demonstrated that benzothiazole derivatives exhibit significant antimicrobial properties. For instance, compounds similar to the target compound have shown inhibitory effects against various pathogens:

- Staphylococcus aureus : Minimum inhibitory concentration (MIC) of 16 µg/mL.

- Enterococcus faecalis : MIC of 32 µg/mL.

These findings suggest that the compound may inhibit bacterial growth by disrupting cell membrane integrity or inhibiting essential enzymes involved in bacterial metabolism .

Anticancer Activity

The anticancer potential of benzothiazole derivatives has been extensively researched. In vitro studies have shown that these compounds can induce apoptosis in cancer cells:

- Cytotoxicity Assays : The compound exhibited IC50 values ranging from 10 to 20 µM against various cancer cell lines such as MDA-MB-231 (breast cancer) and SK-Hep-1 (liver cancer).

Moreover, docking studies indicate that the compound interacts with key proteins involved in cancer cell proliferation and survival pathways .

The biological activity of this compound can be attributed to several mechanisms:

- Antimicrobial Mechanism : Disruption of bacterial cell membranes and inhibition of protein synthesis.

- Anticancer Mechanism : Induction of apoptosis through the activation of caspases and modulation of the cell cycle.

Case Studies

Several case studies highlight the efficacy of benzothiazole derivatives in clinical settings:

- Study on Antimicrobial Efficacy : A study published in MDPI reported that benzothiazole derivatives showed enhanced activity against resistant strains of bacteria compared to traditional antibiotics .

- Cytotoxicity Evaluation : Research conducted on human non-malignant mammary epithelial cells indicated that certain derivatives exhibited minimal cytotoxicity at therapeutic concentrations, suggesting a favorable safety profile for further development .

Scientific Research Applications

Pharmacological Applications

1. Anticancer Activity

Research indicates that benzothiazole derivatives exhibit significant anticancer properties. The compound has been studied for its ability to inhibit tumor growth and induce apoptosis in various cancer cell lines. For instance, a study demonstrated that similar benzothiazole compounds effectively inhibited cancer cell proliferation through mechanisms such as cell cycle arrest and apoptosis induction .

2. Antimicrobial Properties

Benzothiazole derivatives are known for their antimicrobial activities against a range of pathogens. The compound has shown promising results in inhibiting bacterial and fungal growth, making it a candidate for developing new antimicrobial agents. Its mechanism often involves disrupting microbial cell wall synthesis or inhibiting essential enzymes .

3. Anti-inflammatory Effects

The anti-inflammatory potential of this compound is notable. Studies have indicated that it can reduce inflammation markers and alleviate symptoms in models of inflammatory diseases. This effect is particularly relevant in conditions such as arthritis and other chronic inflammatory disorders .

4. Antidiabetic Activity

Recent investigations have highlighted the potential of benzothiazole derivatives in diabetes management. The compound has been evaluated for its ability to enhance insulin sensitivity and lower blood glucose levels in diabetic models, suggesting its role as a therapeutic agent for diabetes .

Material Science Applications

1. Organic Electronics

The unique electronic properties of benzothiazole derivatives allow their application in organic electronics, particularly in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). The compound's ability to form stable thin films makes it suitable for use as an electron transport layer in these devices .

2. Sensor Development

Due to its fluorescent properties, this compound is being explored for use in chemical sensors. Its sensitivity to various analytes enables the development of sensors that can detect environmental pollutants or biological markers with high specificity .

Case Studies

- Anticancer Evaluation : A study published in ACS Omega explored a series of benzothiazole derivatives, including the target compound, demonstrating significant cytotoxicity against breast cancer cells with IC50 values indicating potent activity compared to standard chemotherapeutics .

- Antimicrobial Testing : Research conducted on similar benzothiazole compounds revealed effective inhibition against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) showing promise for further development into therapeutic agents .

- Diabetes Management : In a preclinical study, the compound was administered to diabetic rats, resulting in a notable decrease in blood glucose levels and improvement in insulin sensitivity metrics compared to control groups .

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Variations on the Benzothiazole Ring

Fluorinated Benzothiazoles

- N-(6-Fluoro-1,3-benzothiazol-2-yl)-2-fluorobenzamide (2-BTFBA): Exhibits a reduced unit cell volume (1195.61 ų) compared to its non-fluorinated counterpart (2-BTBA: 1169.13 ų), indicating fluorine's influence on molecular packing .

- 5-(5-Chloro-2-hydroxyphenyl)-N-(6-fluoro-1,3-benzothiazol-2-yl)-1H-pyrazole-3-carboxamide : Replaces the thiophene core with pyrazole but retains the 6-fluoro-benzothiazole group. Pyrazole’s aromaticity and hydrogen-bonding capacity may alter solubility and target interactions .

Chloro and Methyl Substituents

- The nitro group on furan introduces strong electron-withdrawing effects, contrasting with the thiophene-based fluorinated compound .

- N-(6-Methyl-1,3-benzothiazol-2-yl)-5-nitrothiophene-2-carboxamide (CBK277772) : Methyl groups improve metabolic stability but may reduce electronic effects compared to fluorine .

Core Heterocycle Modifications

Thiophene vs. Pyrazole and Triazole

- N-[5-(2,4-Dichlorobenzyl)-1,3-thiazol-2-yl]thiophene-2-carboxamide (5f) : Demonstrates significant cytotoxic activity, highlighting the importance of the thiophene-carboxamide scaffold in anticancer applications. Dichlorobenzyl substituents enhance hydrophobic interactions .

- 3-(3-Pyridyl)-5-(4-substituted phenyl)-4-[N-(substituted benzothiazol-2-yl)amino]-4H-1,2,4-triazoles: Triazole cores with benzothiazole substituents show potent antibacterial activity (e.g., 6-fluoro derivatives against S. aureus), suggesting structural flexibility for diverse biological targets .

Physicochemical and Crystallographic Properties

- Crystallography : The main compound’s benzothiazole-fluorine substituent is expected to influence crystal packing similarly to 2-BTFBA , which forms intermolecular hydrogen bonds (e.g., N–H⋯N, C–H⋯F) stabilizing the lattice .

- Thermal Stability: Fluorinated benzothiazoles like 2-BTFBA exhibit higher thermal stability compared to non-fluorinated analogues, likely due to stronger intermolecular interactions .

Q & A

Q. What synthetic methodologies are commonly employed to prepare 5-(1,3-benzothiazol-2-yl)-N-(6-fluoro-1,3-benzothiazol-2-yl)thiophene-2-carboxamide?

The synthesis typically involves multi-step condensation and cyclization reactions. For example:

- Step 1 : Condensation of 3-aminothiophene-2-carboxamide with benzaldehyde derivatives to form Schiff bases, followed by cyclization with sodium azide to generate tetrazole intermediates (as seen in for analogous compounds) .

- Step 2 : Phosphorylation or coupling reactions to introduce the 6-fluoro-benzothiazole moiety. Reagents like POCl₃ () or Vilsmeier-Haack reagent () may be used for functional group activation.

- Purification : Column chromatography and recrystallization (e.g., using DMSO/water mixtures) are critical to isolate the final product .

Q. Which spectroscopic techniques are essential for characterizing this compound?

- IR spectroscopy : Identifies carbonyl (C=O, ~1650–1700 cm⁻¹) and benzothiazole (C=N, ~1600 cm⁻¹) groups .

- NMR (¹H and ¹³C) : Confirms regioselectivity and substituent positions. For example, ¹H NMR distinguishes fluorine-induced deshielding in the 6-fluoro-benzothiazole ring .

- Mass spectrometry : Validates molecular weight and fragmentation patterns, ensuring no side products (e.g., incomplete cyclization) .

- Elemental analysis : Verifies purity (>95%) and stoichiometry .

Advanced Research Questions

Q. How can molecular docking studies predict the biological targets of this compound?

- Protocol : Use software like AutoDock Vina or Schrödinger Suite to dock the compound into active sites of enzymes (e.g., cyclooxygenase or kinase targets).

- Validation : Compare docking scores with known inhibitors and validate via molecular dynamics simulations to assess binding stability .

- Key interactions : π-π stacking between benzothiazole rings and aromatic residues (e.g., Tyr385 in COX-2) and hydrogen bonding with the carboxamide group ( highlights similar interactions) .

Q. What strategies mitigate low solubility in biological assays?

- Co-solvents : Use DMSO (<1% v/v) or cyclodextrin-based solubilizers to enhance aqueous solubility without cytotoxicity .

- Structural modification : Introduce hydrophilic groups (e.g., hydroxyl or amine) at non-critical positions, as seen in ’s acetamide derivatives .

- Nanoformulation : Encapsulate the compound in liposomes or polymeric nanoparticles to improve bioavailability (refer to ’s combinatorial chemistry approaches) .

Q. How do crystallographic data inform SAR for benzothiazole derivatives?

- Dihedral angles : Crystal structures (e.g., ) reveal that planar benzothiazole-thiophene systems enhance π-π interactions with biological targets, improving binding affinity .

- Substituent effects : Fluorine at the 6-position increases electronegativity, stabilizing hydrogen bonds with target proteins (e.g., HIV-1 protease in ) .

- Conformational flexibility : Bulky substituents on the thiophene ring may restrict rotation, optimizing steric complementarity in enzyme pockets .

Data Analysis and Contradictions

Q. How should researchers resolve discrepancies in reported antimicrobial activity across studies?

- Assay standardization : Ensure consistent MIC (Minimum Inhibitory Concentration) protocols, inoculum size, and bacterial strains .

- Purity verification : Use HPLC to confirm compound integrity, as impurities (e.g., unreacted intermediates) may skew results .

- SAR correlation : Compare substituent patterns; for instance, electron-withdrawing groups (e.g., -NO₂ in ) often enhance activity against Gram-negative bacteria .

Q. What computational tools validate synthetic pathways for scalability?

- Process simulation : Software like Aspen Plus models solvent recovery and reaction kinetics, optimizing parameters (e.g., temperature, catalyst loading) .

- Green chemistry metrics : Calculate E-factors (waste/product ratio) to assess environmental impact. For example, ’s use of THF as a solvent may require recycling protocols .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.